(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
Description
(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a quinoline-based small molecule featuring a 4-bromophenylamino substituent at position 4 of the quinoline core and a thiomorpholino methanone group at position 2 (Figure 1).
Properties
IUPAC Name |
[4-(4-bromoanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCYKYFPXMGYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline Derivatives with Halogen and Alkoxy Substitutions
Key analogs differ in substituent type, position, and heterocyclic modifications. Below is a comparative analysis:
Key Observations :
Thiomorpholino vs. Morpholino and Other Heterocycles
The thiomorpholino group (sulfur-containing) is compared to morpholino (oxygen-containing) and other heterocycles:
Table 2: Heterocyclic Group Impact on Physicochemical Properties
| Compound Name | Heterocycle | LogP (Predicted) | Hydrogen-Bond Acceptors | Notable Applications | Reference |
|---|---|---|---|---|---|
| (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | Thiomorpholino | ~3.5 | 2 | Kinase inhibition (hypothesized) | |
| (2-aminophenyl)(morpholino)methanone | Morpholino | ~2.8 | 3 | Intermediate for bioactive molecules | |
| 2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone | Thiazole | ~4.0 | 1 | Glycogen synthase kinase-3β inhibitor |
Key Observations :
Substituent Position and Bioactivity
- Fluorine Substitution: The 6-fluoro substituent in {4-[(4-Ethoxyphenyl)amino]-6-fluoro-3-quinolinyl}(4-thiomorpholino)methanone () may enhance metabolic stability and target affinity due to fluorine’s electronegativity and small size .
- Chlorine vs. Bromine : Chlorine in 4k () offers a balance between lipophilicity and steric effects, whereas bromine in the parent compound may favor stronger halogen bonding .
Biological Activity
(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, a complex organic compound, has garnered attention due to its potential biological activities. This compound features a quinoline core with a bromophenyl group and a thiomorpholine moiety, which contribute to its unique properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is [4-(4-bromoanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone. Its chemical structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN3OS |
| Molecular Weight | 433.34 g/mol |
| CAS Number | 1226453-34-4 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, impacting processes such as apoptosis and cell cycle progression.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, including breast and glioblastoma tumors.
- Mechanism of Action : Morphological changes characteristic of apoptosis were observed in treated cells, suggesting that the compound induces programmed cell death through intrinsic pathways.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Breast Cancer Cells | 0.5 | Induction of apoptosis |
| Glioblastoma Cells | 0.3 | Cell shrinkage and chromatin condensation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. In vitro assays revealed:
- Broad-Spectrum Activity : Effective against various bacterial strains, indicating potential use in treating infections.
Case Studies
- Study on Antitumor Activity : A recent study investigated the effects of the compound on glioblastoma multiforme cells. Results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapy agents like etoposide.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its application as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
